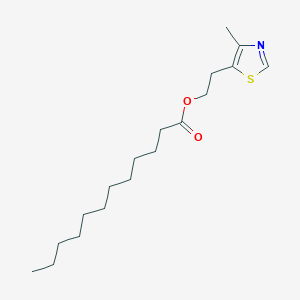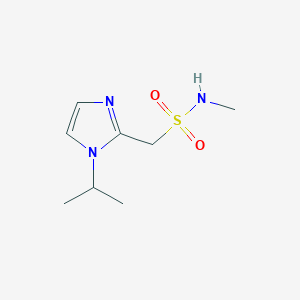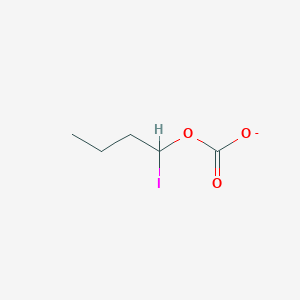![molecular formula C16H18N2O4 B12327086 (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a methoxynaphthalene moiety, and a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene using methanol and a suitable catalyst.
Amination Reaction: The methoxynaphthalene intermediate undergoes an amination reaction with an appropriate amine to introduce the amino group.
Coupling with Pentanoic Acid: The final step involves coupling the aminated methoxynaphthalene with pentanoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-5-amino-2-[(4-hydroxynaphthalen-2-yl)amino]-5-oxopentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-5-amino-2-[(4-ethoxynaphthalen-2-yl)amino]-5-oxopentanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C16H18N2O4 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-13(16(20)21)6-7-15(17)19/h2-5,8-9,13,18H,6-7H2,1H3,(H2,17,19)(H,20,21)/t13-/m0/s1 |
Clave InChI |
IHGRGXTXJQSOQG-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
COC1=CC(=CC2=CC=CC=C21)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



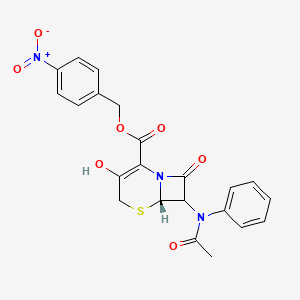

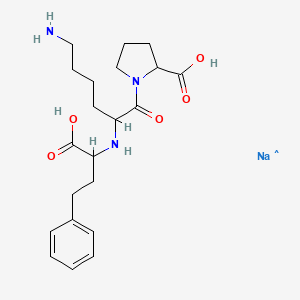
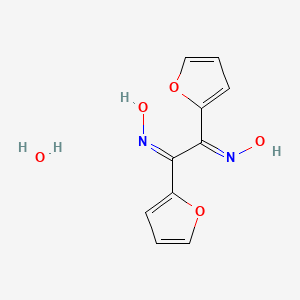



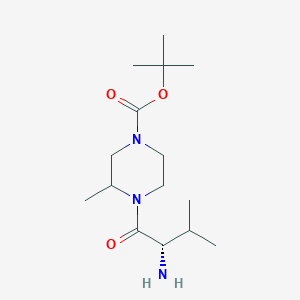
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12327071.png)
